2-Benzylideneoctan-1-ol
Description
2-Benzylideneoctan-1-ol is a secondary alcohol characterized by an octanol backbone substituted with a benzylidene group. These compounds typically exhibit lipophilicity due to their aromatic and aliphatic components, making them suitable for industrial uses like flavoring agents or intermediates in organic synthesis .
Properties
CAS No. |
53892-67-4 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2-benzylideneoctan-1-ol |
InChI |
InChI=1S/C15H22O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12,16H,2-4,6,11,13H2,1H3 |
InChI Key |
KTCAZEVYBWMPOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC1=CC=CC=C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylideneoctan-1-ol typically involves the condensation of benzaldehyde with octanal in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an aqueous or alcoholic medium .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylideneoctan-1-ol undergoes various chemical reactions, including:
Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration; bromine in acetic acid for bromination.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 2-Benzylideneoctanol.
Substitution: Nitrobenzylideneoctanol, bromobenzylideneoctanol.
Scientific Research Applications
2-Benzylideneoctan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Benzylideneoctan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its antioxidant properties may involve scavenging free radicals and inhibiting oxidative stress pathways . The compound’s anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
2-Benzylideneheptan-1-ol (CAS 101-85-9)
- Structure: Differs by one fewer methylene group in the aliphatic chain (heptanol vs. octanol).
- Properties : Higher volatility compared to 2-benzylideneoctan-1-ol due to shorter chain length.
- Applications: Used as a flavoring agent and industrial chemical, with restrictions on non-industrial applications .
2-Octyldodecan-1-ol (CAS 5333-42-6)
- Structure : Branched C20 alcohol without aromatic groups.
- Properties : Higher molecular weight (298.56 g/mol) and viscosity compared to this compound.
- Applications : Functions as a lubricant, plasticizer, and cosmetic auxiliary, highlighting its utility in materials science .
- Key Difference : Lacks the benzylidene group, reducing aromatic reactivity but enhancing stability in formulations.
1-(2-Benzyl-1,5-dimethyl-6,7,8-trioxabicyclo[3.2.1]octan-2-yl)ethan-1-ol
1-Benzhydrylazetidin-3-ol (CAS 18621-17-5)
- Structure : Nitrogen-containing azetidine ring with diphenylmethyl substitution.
- Properties : Polar functional groups (hydroxyl and amine) enable solubility in polar solvents, unlike this compound’s lipophilicity .
- Applications : Investigated for medicinal chemistry applications, emphasizing divergent use cases compared to benzylidene alcohols .
Comparative Data Table
Key Research Findings
- Synthetic Methods : Sodium borohydride (NaBH4) is effective for reducing ketones to secondary alcohols (e.g., 2-benzylideneheptan-1-ol), while LiAlH4 is reserved for more challenging substrates, such as ozonides .
- Structural Effects : The benzylidene group enhances aromatic reactivity but reduces stability under oxidative conditions compared to branched alcohols like 2-octyldodecan-1-ol .
- Safety and Regulation : Benzylidene alcohols require strict industrial handling protocols, whereas azetidine derivatives prioritize purity for pharmaceutical applications .
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